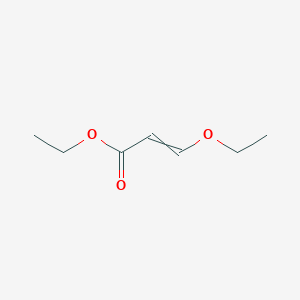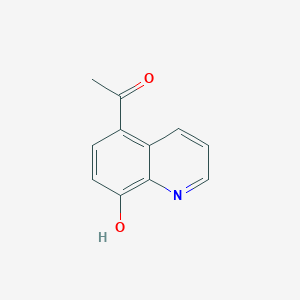
1-(8-羟基喹啉-5-基)乙酮
描述
1-(8-Hydroxyquinolin-5-yl)ethanone, also known as Quinacetol, is a compound with the linear formula C11H9NO2 . It appears as a pale brown solid .
Synthesis Analysis
The synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone and its derivatives has been achieved through various methods. For instance, one study described the synthesis of chalcones containing 8-hydroxyquinoline using microwave irradiation . Another study reported the preparation of novel metal complexes of ligand 1-(8-Hydroxyquinolin-5-yl)ethanone .Molecular Structure Analysis
The molecular structure of 1-(8-Hydroxyquinolin-5-yl)ethanone is characterized by a molecular weight of 187.2 g/mol . The InChI code for this compound is 1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 .Physical And Chemical Properties Analysis
1-(8-Hydroxyquinolin-5-yl)ethanone is a solid at room temperature . The increased polarity and water solubility of 8-hydroxyquinoline derivatives, which this compound is a part of, are factors required for their antibacterial activity .科学研究应用
Biochemistry: Metal Ion Chelation and Detection
1-(8-Hydroxyquinolin-5-yl)ethanone exhibits strong metal chelating properties due to its hydroxyquinoline moiety . It can form stable complexes with transition metals, which is useful in biochemical assays for detecting metal ions. These chelates can be used as fluorescent probes for the quantification of metal ions in biological systems, aiding in the study of metal homeostasis and metal-related disorders.
Pharmacology: Therapeutic Agent Development
The compound has been studied for its pharmacological potential, particularly in the development of antimicrobial, anticancer, and antifungal agents . Its ability to chelate metals can disrupt metal-dependent enzymatic systems in pathogens, making it a candidate for drug development. Moreover, its structural similarity to known bioactive hydroxyquinolines suggests potential for therapeutic applications.
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, 1-(8-Hydroxyquinolin-5-yl)ethanone can be utilized in the synthesis of organic light-emitting diode (OLED) components. Its derivatives are known to be excellent electron-transporting materials due to their thermal stability and electron mobility, which are critical for efficient OLED operation.
Analytical Chemistry: Chromatographic Analysis
This compound can serve as a standard or a derivatization agent in chromatographic analysis . Its well-defined structure and properties allow for precise calibration in high-performance liquid chromatography (HPLC) and other chromatographic techniques, enhancing the detection of various analytes.
Organic Synthesis: Catalyst and Intermediate
1-(8-Hydroxyquinolin-5-yl)ethanone is a valuable intermediate in organic synthesis . It can be used to synthesize a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Its ketone group also offers potential for various catalytic reactions, including condensation and addition reactions.
Environmental Science: Pollutant Detection and Removal
Due to its chelating ability, this compound can be applied in environmental science for the detection and removal of heavy metals from water sources. It can be incorporated into sensors or used in water treatment processes to capture toxic metal ions, contributing to environmental monitoring and remediation efforts.
安全和危害
未来方向
Compounds containing the 8-hydroxyquinoline moiety, such as 1-(8-Hydroxyquinolin-5-yl)ethanone, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .
作用机制
Target of Action
It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .
Mode of Action
8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .
Biochemical Pathways
For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .
Result of Action
8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .
Action Environment
It is known to be stable at room temperature when sealed in dry conditions .
属性
IUPAC Name |
1-(8-hydroxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCLDNADGMACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180643 | |
| Record name | Quinacetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxyquinolin-5-yl)ethanone | |
CAS RN |
2598-31-4 | |
| Record name | Quinacetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacetol sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2598-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2598-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinacetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINACETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



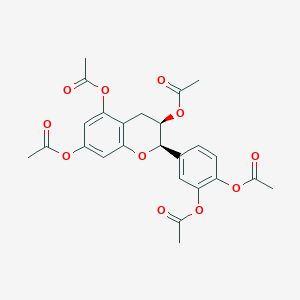
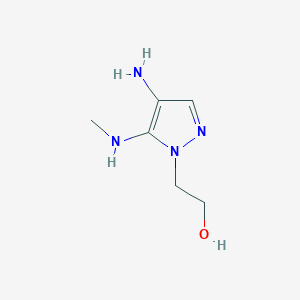
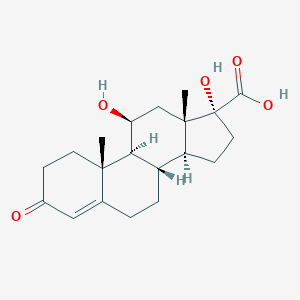
![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)
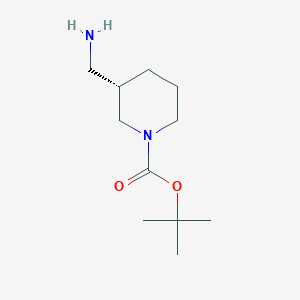
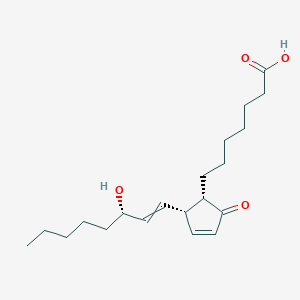
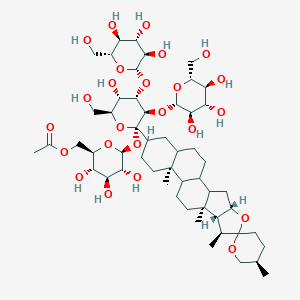
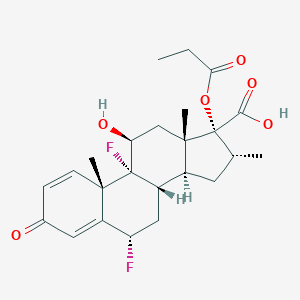
![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
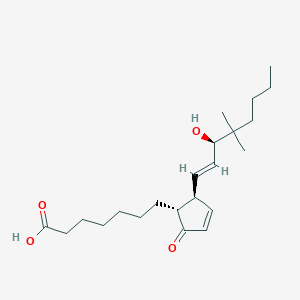
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
